molecular formula C10H16ClN3O B3227884 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride CAS No. 1261234-03-0

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride

Cat. No.: B3227884
CAS No.: 1261234-03-0
M. Wt: 229.71 g/mol
InChI Key: IULBYRSNGDSAQT-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride typically involves the reaction of 2-methylpyrazine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize a column packed with a catalyst, such as Raney® nickel, and a low boiling point alcohol as the solvent .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a kinase inhibitor and its potential use in drug discovery.

    Industry: It is used in the production of fine chemicals, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. This can lead to the modulation of various cellular processes, such as cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride is unique due to its specific combination of a pyrazine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

2-methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-8-10(13-6-5-11-8)14-7-9-3-2-4-12-9;/h5-6,9,12H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULBYRSNGDSAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261234-03-0
Record name Pyrazine, 2-methyl-3-(2-pyrrolidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261234-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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